An In-depth Technical Guide to the Basic Properties of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx)
An In-depth Technical Guide to the Basic Properties of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx), a potent mutagenic and carcinogenic heterocyclic aromatic amine. This document is intended to serve as a critical resource for professionals in research and drug development, offering insights into its formation, toxicological profile, metabolic fate, and analytical methodologies.
Introduction and Chemical Identity
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, commonly referred to as 7,8-DiMeIQx, is a member of the aminoimidazoazaarene class of heterocyclic aromatic amines (HAAs). These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] The presence of 7,8-DiMeIQx and other HAAs in the human diet is a significant public health concern due to their established mutagenic and carcinogenic properties.[1] Understanding the basic properties of 7,8-DiMeIQx is paramount for assessing its risk to human health and for developing strategies to mitigate its formation and exposure.
| Property | Value | Source |
| Chemical Name | 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | [2] |
| Synonyms | 7,8-DiMeIQx, 3,7,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine | [3] |
| CAS Number | 92180-79-5 | [3] |
| Molecular Formula | C₁₂H₁₃N₅ | [2] |
| Molecular Weight | 227.27 g/mol | [2] |
Formation and Occurrence
The primary route of 7,8-DiMeIQx formation is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[4] Specifically, the synthesis of 7,8-DiMeIQx in food involves the reaction of creatinine, free amino acids (such as glycine), and sugars (like glucose) during cooking processes like frying, grilling, and barbecuing.[4][5]
A model study demonstrated the formation of 7,8-DiMeIQx by heating a mixture of creatinine, glycine, and glucose at 128°C.[5] This highlights that the precursors for its formation are naturally present in muscle meats. Consequently, 7,8-DiMeIQx has been detected in various cooked meat products, including beef and pork.[4][6]
Physicochemical Properties
While specific experimental data for all physicochemical properties of 7,8-DiMeIQx are not extensively reported, its structural similarity to other well-characterized HAAs, such as MeIQx, allows for some general inferences. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like methanol and dimethyl sulfoxide. The stability of related HAAs under moderately acidic and alkaline conditions suggests that 7,8-DiMeIQx is also relatively stable.[7]
Toxicological Profile: Mutagenicity and Carcinogenicity
Mutagenicity
7,8-DiMeIQx is a potent mutagen, a property extensively demonstrated in bacterial reverse mutation assays, commonly known as the Ames test.[5] In a study, at a dose of 1 microgram, 7,8-DiMeIQx induced 163,000 revertants in Salmonella typhimurium strain TA98 and 9,900 revertants in strain TA100, both in the presence of a metabolic activation system (S9 mix).[8] This high mutagenic potential underscores the genotoxic nature of this compound. The mechanism of its mutagenicity is believed to involve the formation of DNA adducts following metabolic activation.[9]
Carcinogenicity
The carcinogenicity of the broader class of dimethylimidazoquinoxalines (DiMeIQx), which includes 7,8-DiMeIQx, has been investigated in epidemiological studies. A meta-analysis of colorectal cancer risk showed a statistically significant association with DiMeIQx intake.[9] While specific animal bioassay data for 7,8-DiMeIQx are limited, the carcinogenic properties of the closely related compound MeIQx have been well-established in animal models, inducing tumors in the liver, Zymbal's gland, skin, and clitoral gland in rats.[5] Given the structural similarity and potent mutagenicity, 7,8-DiMeIQx is reasonably anticipated to be a human carcinogen.
Metabolic Pathways: Bioactivation and Detoxification
The biological activity of 7,8-DiMeIQx is intrinsically linked to its metabolic fate. While specific studies on the metabolism of 7,8-DiMeIQx are not as abundant as for its analogue MeIQx, the pathways are expected to be highly similar.
Metabolic Activation (Bioactivation)
The genotoxicity of 7,8-DiMeIQx is dependent on its metabolic activation to a reactive intermediate. This process is primarily initiated by cytochrome P450 enzymes, with CYP1A2 playing a crucial role.[9] The proposed activation pathway involves the N-hydroxylation of the exocyclic amino group to form N-hydroxy-7,8-DiMeIQx. This intermediate can then be further activated, for instance by O-acetylation via N-acetyltransferases (NATs), to form a highly reactive nitrenium ion that can covalently bind to DNA, leading to the formation of DNA adducts and subsequent mutations.[9]
Diagram: Proposed Metabolic Activation Pathway of 7,8-DiMeIQx
Caption: Proposed metabolic activation of 7,8-DiMeIQx to a reactive nitrenium ion.
Detoxification Pathways
In parallel to bioactivation, several detoxification pathways exist to neutralize and eliminate 7,8-DiMeIQx and its metabolites. These pathways are crucial in mitigating the toxic effects of this compound. Based on studies of related HAAs, the primary detoxification routes for 7,8-DiMeIQx are expected to include:
-
Glucuronidation: Conjugation with glucuronic acid at the exocyclic amino group or other positions, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Formation of a sulfamate conjugate at the exocyclic amino group, catalyzed by sulfotransferases (SULTs).[2]
-
Oxidation: Oxidation of the methyl groups by cytochrome P450 enzymes, leading to the formation of hydroxymethyl and carboxylic acid derivatives, which are more readily excreted.[10]
Diagram: Proposed Detoxification Pathways of 7,8-DiMeIQx
Caption: Major proposed detoxification routes for 7,8-DiMeIQx.
Experimental Protocols
Chemical Synthesis
Theoretical Synthetic Protocol:
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Synthesis of 2,3-diamino-5,6-dimethylquinoxaline: This intermediate can be prepared from 4,5-dimethyl-1,2-phenylenediamine by reaction with oxalonitrile or a derivative.
-
Cyclization to form the imidazo ring: The 2,3-diamino-5,6-dimethylquinoxaline is then reacted with cyanogen bromide in a suitable solvent to form 2-amino-7,8-dimethyl-H-imidazo[4,5-f]quinoxaline.
-
N-methylation: The final step involves the methylation of the imidazole nitrogen, likely using a methylating agent such as methyl iodide in the presence of a base, to yield 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline.
Note: This is a theoretical pathway and would require optimization of reaction conditions and purification procedures.
Extraction from Food Matrices and HPLC Analysis
The analysis of 7,8-DiMeIQx in cooked food samples typically involves extraction, purification, and quantification by high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.
Diagram: Experimental Workflow for 7,8-DiMeIQx Analysis
Caption: General workflow for the analysis of 7,8-DiMeIQx in food samples.
Detailed Step-by-Step Methodology:
-
Sample Preparation: A known weight of the cooked food sample is homogenized to ensure uniformity.
-
Extraction:
-
The homogenized sample is typically subjected to alkaline digestion to release the HAAs from the food matrix.
-
The resulting solution is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or a mixed-mode cation exchange cartridge). The non-polar nature of 7,8-DiMeIQx allows it to be retained on the C18 sorbent while more polar interfering compounds are washed away.
-
-
Purification (Wash Steps): The SPE cartridge is washed with a series of solvents of increasing polarity (e.g., water, methanol/water mixtures) to remove interfering substances.
-
Elution: The retained 7,8-DiMeIQx is eluted from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small, known volume of the mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into an HPLC system equipped with a C18 column.
-
A gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate 7,8-DiMeIQx from other components.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for 7,8-DiMeIQx.
-
Mutagenicity Assessment: Ames Test
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Step-by-Step Protocol:
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. These strains are histidine auxotrophs (his-), meaning they cannot synthesize histidine and require it for growth.
-
Metabolic Activation: Since 7,8-DiMeIQx requires metabolic activation to exert its mutagenic effect, a rat liver homogenate fraction (S9 mix) is added to the test system to provide the necessary cytochrome P450 enzymes.
-
Exposure: A specific concentration of 7,8-DiMeIQx is mixed with the bacterial culture and the S9 mix in a top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine prototrophic state (his+) will be able to grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (without 7,8-DiMeIQx). A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
Conclusion
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a potent genotoxic compound formed during common cooking practices. Its basic properties, particularly its high mutagenicity and likely carcinogenicity, necessitate a thorough understanding by researchers and drug development professionals. The metabolic activation via CYP1A2 to a DNA-reactive species is a critical event in its mechanism of toxicity. This guide provides a foundational understanding of 7,8-DiMeIQx, from its chemical nature and formation to its biological effects and analytical detection. Further research into its specific carcinogenic profile and the development of effective mitigation strategies are of paramount importance for public health.
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Heterocyclic aromatic amines (HAAs), which are formed from the reaction of creatine or creatinine, amino acids, and sugars in meat and fish cooked at high temperatures, have been shown to be mutagenic in bacterial assays and carcinogenic in animal . Available from: [Link]
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